methyl 4-{[(4-nitrophenyl)sulfonyl]oxy}benzoate
Overview
Description
Methyl 4-{[(4-nitrophenyl)sulfonyl]oxy}benzoate is a useful research compound. Its molecular formula is C14H11NO7S and its molecular weight is 337.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.02562286 g/mol and the complexity rating of the compound is 520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cooperative Motion in Amorphous Polymers
The synthesis and copolymerization of nitrophenyl benzoates have shown significant advancements in the field of optical storage. Meng, Natansohn, Barrett, and Rochon (1996) synthesized nitrophenyl benzoate derivatives and copolymerized them to study the cooperative motion of polar side groups in amorphous polymers. Their findings revealed that interactions between the azo and benzoate side groups produce a shift in absorption maxima, indicating a cooperative motion that could be crucial for developing new materials with high photoinduced birefringence, a property useful for reversible optical storage applications (Meng et al., 1996).
Intramolecular Sulphur(IV)-Oxygen Interaction
The study by Kucsman et al. (1984) investigated the intramolecular sulphur(IV)-oxygen interaction in various sulphoxides and sulphilimines, providing insights into the molecular structures and the effects of different substituents. This research helps understand the chemical behavior and properties of compounds with sulfonyl groups, which are essential for designing new molecules with desired characteristics for various applications (Kucsman et al., 1984).
Modification in Pyridinolysis
Um, Hwang, Baek, and Park (2006) reported a kinetic study on the pyridinolysis of O-4-nitrophenyl benzoate, showing how modifications at the electrophilic center and substituents on the nonleaving group influence reaction mechanisms. Their findings contribute to a deeper understanding of how structural changes in nitrophenyl benzoates affect their reactivity, which is crucial for the development of new synthetic methodologies in organic chemistry (Um et al., 2006).
Electrochemical Reduction and Radical Anions
Pilard, Fourets, Simonet, Klein, and Peters (2001) explored the electrochemical reduction of p-nitrophenyl methyl sulfone, demonstrating that the electrogenerated radical anions do not undergo classic two-electron cleavage, leading to novel reaction pathways. This research is vital for understanding the electrochemical behavior of sulfone derivatives, with implications for designing new electrochemical processes and materials (Pilard et al., 2001).
Properties
IUPAC Name |
methyl 4-(4-nitrophenyl)sulfonyloxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO7S/c1-21-14(16)10-2-6-12(7-3-10)22-23(19,20)13-8-4-11(5-9-13)15(17)18/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITSVVNYXWOPFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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